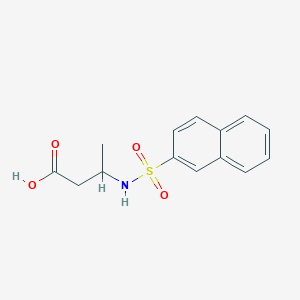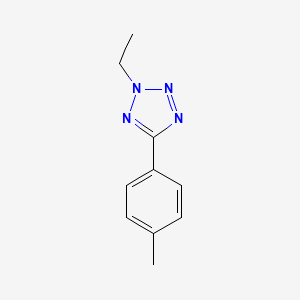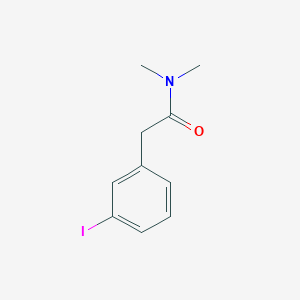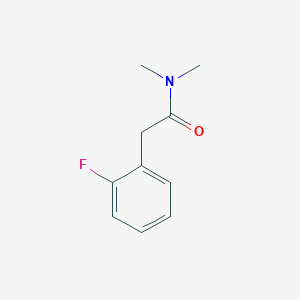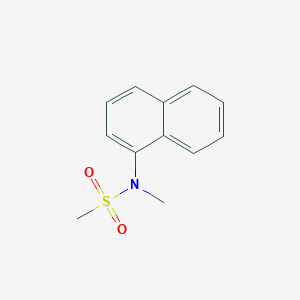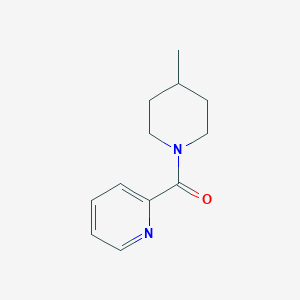![molecular formula C13H22N2O2 B7478124 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone, also known as CX516, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. CX516 is a potent ampakine that has been extensively studied for its potential application in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone enhances the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. It does this by increasing the conductance of ion channels in the receptor, which leads to an increase in the strength of synaptic connections between neurons. This results in improved memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of acetylcholine in the brain, which is important for memory and learning. It also increases the release of dopamine, which is important for motivation and reward. This compound has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone for lab experiments is its potency. It is a highly potent ampakine that can be used at low concentrations. This makes it useful for studying the effects of ampakines on synaptic plasticity and memory formation. One limitation of this compound is its short half-life. It is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration over a long period of time.
Zukünftige Richtungen
There are a number of future directions for research on 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone. One area of research is the development of more potent and selective ampakines. Another area of research is the application of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. There is also interest in studying the effects of this compound on other neurotransmitter systems, such as the GABAergic system. Finally, there is interest in studying the long-term effects of this compound on synaptic plasticity and memory formation.
Synthesemethoden
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone can be synthesized by the reaction of 4-(cyclohexanecarbonyl)piperazine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been studied extensively for its potential application in treating cognitive disorders. It has been shown to enhance memory and learning in animal models and human clinical trials. This compound has also been shown to improve attention and alertness in healthy individuals.
Eigenschaften
IUPAC Name |
1-[4-(cyclohexanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-11(16)14-7-9-15(10-8-14)13(17)12-5-3-2-4-6-12/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVWKEKBOJWZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


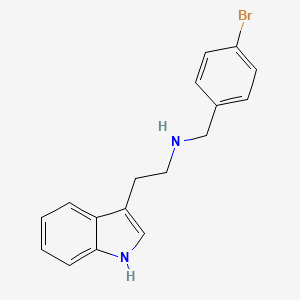
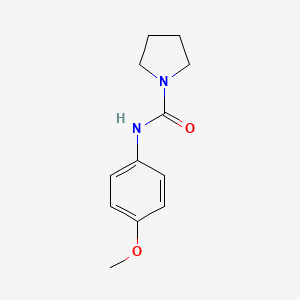
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
